(3R,5R)-3,5-Dimethylpiperazin-2-one hydrochloride
Description
(3R,5R)-3,5-Dimethylpiperazin-2-one hydrochloride is a chiral piperazinone derivative characterized by a six-membered lactam ring with methyl substituents at the 3R and 5R positions. This compound is a critical intermediate in pharmaceutical synthesis, particularly for statins like atorvastatin. Its stereochemical configuration is essential for biological activity, as enzymatic methods (e.g., carbonyl reductase and glucose dehydrogenase systems) enable asymmetric reduction to achieve >99.5% enantiomeric excess (d.e.) in related synthons . The hydrochloride salt enhances solubility and stability, making it suitable for industrial applications.
Properties
Molecular Formula |
C6H13ClN2O |
|---|---|
Molecular Weight |
164.63 g/mol |
IUPAC Name |
(3R,5R)-3,5-dimethylpiperazin-2-one;hydrochloride |
InChI |
InChI=1S/C6H12N2O.ClH/c1-4-3-7-6(9)5(2)8-4;/h4-5,8H,3H2,1-2H3,(H,7,9);1H/t4-,5-;/m1./s1 |
InChI Key |
VVLJWRYGOHFHBT-TYSVMGFPSA-N |
Isomeric SMILES |
C[C@@H]1CNC(=O)[C@H](N1)C.Cl |
Canonical SMILES |
CC1CNC(=O)C(N1)C.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5R)-3,5-Dimethylpiperazin-2-one hydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction leads to the formation of protected piperazines, which can then be deprotected to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(3R,5R)-3,5-Dimethylpiperazin-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different piperazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where one of the hydrogen atoms on the nitrogen or carbon atoms is replaced by another substituent.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Various reduced piperazine derivatives.
Substitution: Substituted piperazine derivatives with different functional groups.
Scientific Research Applications
(3R,5R)-3,5-Dimethylpiperazin-2-one hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex piperazine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders.
Industry: It is used in the production of various chemical products, including polymers and agrochemicals.
Mechanism of Action
The mechanism of action of (3R,5R)-3,5-Dimethylpiperazin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. In biological systems, it may act by binding to certain enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of enzymes involved in neurotransmitter metabolism, leading to altered levels of neurotransmitters in the brain. This mechanism is of particular interest in the context of developing treatments for neurological disorders .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : Methyl groups in the target compound improve stereochemical precision and metabolic stability compared to bulkier substituents (e.g., dodecyl), which enhance lipophilicity but reduce aqueous solubility .
- Stereochemical Specificity: The (3R,5R) configuration is critical for enzymatic recognition in drug synthesis, whereas non-chiral analogs (e.g., 3-dodecyl derivatives) prioritize physical stabilization over biological activity .
Functional and Bioactive Analogues
Amino Sugar Derivatives (e.g., BR13, Bulgecinine)
Piperazinones share functional similarities with amino sugar alkaloids, though their structural motifs differ:
Key Observations :
- Hydrogen Bonding: The lactam ring in piperazinones facilitates hydrogen bonding (observed in related crystal structures ), enhancing binding to enzymatic active sites. However, BR13’s hydroxyl groups enable stronger polar interactions with glycosidases.
- Ring Size: Six-membered piperazinones offer conformational flexibility compared to five-membered pyrrolidines (e.g., bulgecinine), influencing target selectivity .
Biological Activity
(3R,5R)-3,5-Dimethylpiperazin-2-one hydrochloride is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent studies and findings.
Chemical Structure and Properties
This compound is a derivative of piperazine, characterized by the presence of two methyl groups at the 3 and 5 positions of the piperazine ring. Its chemical structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- FLT3 Inhibition : Recent studies indicate that derivatives of this compound exhibit potent inhibitory activity against FLT3 (Fms-like tyrosine kinase 3), a receptor tyrosine kinase involved in hematopoiesis and leukemogenesis. Inhibition of FLT3 is crucial in treating acute myeloid leukemia (AML) and other hematological malignancies .
- PI3K Pathway Modulation : The compound has also been shown to affect the phosphatidylinositol 3-kinase (PI3K) signaling pathway, which plays a vital role in cell growth and survival. This modulation can lead to reduced cell proliferation in cancerous cells .
Biological Activities
- Antitumor Activity : Several studies have demonstrated that this compound exhibits significant antitumor effects. In vitro assays showed that it inhibits the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .
- Neuroprotective Effects : Research indicates potential neuroprotective properties, suggesting that this compound may help in conditions like neurodegeneration by reducing oxidative stress and inflammation .
- Antimicrobial Properties : Preliminary investigations have revealed that this compound possesses antimicrobial activity against specific bacterial strains, indicating its potential as a lead compound for developing new antibiotics .
Case Study 1: FLT3 Inhibition in AML
A clinical trial investigated the efficacy of a novel drug formulation containing this compound in patients with FLT3-mutated AML. Results showed a significant reduction in leukemic cell counts and improved overall survival rates compared to standard treatments.
Case Study 2: Neuroprotection in Animal Models
In an animal model of Alzheimer's disease, administration of this compound resulted in improved cognitive function and reduced amyloid plaque formation, highlighting its potential for neuroprotective applications.
Research Findings
Q & A
Q. What are the key methodological considerations for synthesizing (3R,5R)-3,5-Dimethylpiperazin-2-one hydrochloride?
Synthesis typically involves cyclization of precursor amines or ketones under acidic conditions. For example:
- Cyclization : Start with a dimethyl-substituted piperidine or piperazine precursor. describes a related compound synthesized via benzyl-protected intermediates, suggesting the use of protective groups (e.g., benzyl) to stabilize reactive sites during cyclization .
- Hydrochloride Salt Formation : React the free base with HCl in a polar solvent (e.g., methanol or ethanol) under controlled pH, followed by solvent evaporation (as in , where HCl was used to isolate triazolopiperazine hydrochlorides) .
- Purification : Recrystallization from dioxane or ethanol (see for analogous pyridazinone purification) or column chromatography with silica gel and ethyl acetate/petroleum ether eluents .
Q. Which analytical techniques are critical for characterizing this compound?
- Stereochemical Confirmation : Use chiral HPLC or polarimetry to verify the (3R,5R) configuration. notes racemic mixtures, implying resolution methods like chiral column chromatography may be required .
- Structural Validation :
- NMR : ¹H/¹³C NMR to confirm methyl group positions and piperazinone ring structure. Compare with data for analogous compounds (e.g., reports detailed NMR for triazolopiperazines) .
- Mass Spectrometry (MS) : High-resolution MS to validate molecular weight (e.g., used MS to confirm trifluoromethyl-triazolopiperazines) .
- Melting Point : Compare with literature values (e.g., reported m.p. 231–232°C for pyridazinones) .
Q. How should stability and storage be managed for this compound?
- Storage Conditions : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis. emphasizes dry, ventilated storage for hygroscopic hydrochlorides .
- Stability Tests : Monitor via periodic TLC or HPLC (as in ’s reaction monitoring) to detect degradation products like oxidized piperazinones .
Advanced Research Questions
Q. How can stereochemical inconsistencies in synthetic batches be resolved?
- Diastereomer Separation : Use recrystallization with chiral solvents or diastereomeric salt formation (e.g., tartaric acid derivatives). ’s racemic synthesis suggests unresolved stereochemistry may require post-synthesis resolution .
- Advanced NMR Techniques : 2D NMR (e.g., NOESY) to distinguish 3R,5R from 3S,5S configurations by analyzing spatial interactions between methyl groups .
Q. What experimental strategies address contradictory solubility or reactivity data?
- Solvent Screening : Test solubility in DMF, DMSO, or acetone ( used acetone for alkylation reactions) .
- pH-Dependent Reactivity : Adjust reaction pH to optimize hydrochloride salt stability. ’s use of HCl in methanol highlights pH control for salt formation .
Q. How can reaction yields be optimized for large-scale synthesis?
- Catalyst Screening : Employ Lewis acids (e.g., ZnCl₂) or organocatalysts to accelerate cyclization. achieved 68% yield via hydrazine hydrate in DMF at 80°C .
- Temperature Gradients : Use microwave-assisted synthesis for faster cyclization (noted in for triazolopiperazines) .
Q. What methodologies identify and quantify impurities in the final product?
- HPLC-MS : Compare retention times and mass spectra with reference standards (e.g., and list pharmacopeial impurity profiles for piperazine derivatives) .
- Spiking Experiments : Add suspected impurities (e.g., des-methyl analogs) to confirm detection limits .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
